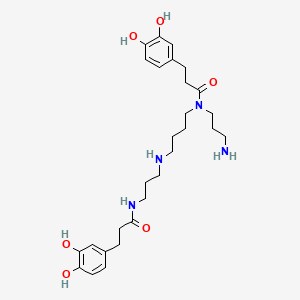

Kukoamine B

描述

库柯胺 B 是一种从枸杞根皮中分离出来的天然精胺生物碱。 它由两个二氢咖啡酰基部分和一个精胺单元组成 。 该化合物因其多种生物活性而备受关注,包括抗氧化、抗炎和抗糖尿病特性 .

准备方法

合成路线和反应条件

库柯胺 B 可以通过一系列涉及保护中间体的化学反应合成。 合成路线通常涉及使用雷尼镍催化在甲醇氨中将氰基还原为氨基 。 中间体化合物使用各种保护基团进行保护,例如 CbzCl、PMBBr、Trt-Cl 和 BnCl .

工业生产方法

库柯胺 B 的工业生产涉及从枸杞根皮中提取,然后进行纯化过程。 提取过程通常涉及溶剂提取,然后使用色谱技术分离和纯化化合物 .

化学反应分析

反应类型

库柯胺 B 会经历各种化学反应,包括:

常用试剂和条件

氧化: 常用的试剂包括过氧化氢和其他氧化剂。

还原: 雷尼镍催化在甲醇氨中常用作氰基还原.

螯合: 金属离子如 Fe²⁺ 通常用于螯合反应.

主要生成物

科学研究应用

库柯胺 B 在科学研究中具有广泛的应用:

作用机制

库柯胺 B 通过多种机制发挥作用:

相似化合物的比较

库柯胺 B 与其他类似化合物(例如库柯胺 A)进行比较,库柯胺 A 也是一种酚类多胺。 虽然这两种化合物都表现出抗氧化和细胞保护作用,但已发现库柯胺 B 在这些途径中具有更高的潜力,使其在细胞保护方面优于库柯胺 A 。 其他类似化合物包括库柯胺 C 和库柯胺 D,它们具有结构相似性,但生物活性不同 .

结论

库柯胺 B 是一种多功能化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构和多种生物活性使其成为进一步研究和开发的宝贵化合物。

生物活性

Kukoamine B (KB) is a natural alkaloid derived from the root of Cortex Lycii , recognized for its diverse biological activities, particularly in the context of inflammation, sepsis, and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- LPS Neutralization : KB acts as a potent dual inhibitor of lipopolysaccharides (LPS) and CpG DNA, both critical in sepsis pathogenesis. It neutralizes these molecules, preventing their interaction with immune cells, thereby inhibiting pro-inflammatory signaling pathways without compromising cell viability .

- Receptor Interaction : KB enhances the expression of the asialoglycoprotein receptor (ASGPR) in hepatocytes, facilitating LPS clearance from the bloodstream. This interaction is crucial for reducing systemic inflammation and improving outcomes in sepsis models .

- Antioxidant Activity : KB has demonstrated significant antioxidant properties, contributing to the reduction of oxidative stress and inflammation in various cellular models. This activity is particularly relevant in metabolic disorders such as type 2 diabetes .

In Vivo Studies

Several studies have explored the efficacy of this compound in animal models:

- Sepsis Model : In murine models of sepsis induced by LPS injection, KB significantly reduced serum levels of TNF-α and enhanced survival rates. The compound accelerated LPS clearance from the bloodstream and improved liver uptake .

- Diabetes Model : In db/db mice, KB treatment resulted in decreased fasting blood glucose levels without adverse effects on body weight. Metabolomics analysis indicated that KB modulated lipid profiles and reduced systemic inflammation, suggesting its potential as an anti-diabetic agent .

Cellular Studies

This compound's effects on human cell lines have also been documented:

- Keratinocyte Protection : KB demonstrated protective effects against oxidative damage induced by trans-2-nonenal in human keratinocyte cell lines (HaCaT). Treatment with KB improved cell viability significantly compared to controls exposed to oxidative stress .

- Inflammation Modulation : In macrophage models, KB selectively inhibited pro-inflammatory cytokine production induced by LPS and CpG DNA without affecting cell viability or other signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Sepsis Treatment

In a controlled study involving LPS-induced sepsis in mice, this compound was administered at a dosage of 3.6 mg/kg. Results indicated a significant reduction in circulating LPS levels and TNF-α concentrations compared to control groups receiving no treatment or standard therapies.

Case Study 2: Diabetes Management

A 9-week study using db/db mice treated with this compound (50 mg/kg/day) showed promising results in managing hyperglycemia. Notably, KB treatment led to a decrease in triglycerides and cholesterol levels while promoting metabolic homeostasis.

常见问题

Basic Research Questions

Q. What molecular mechanisms underlie Kukoamine B’s anti-inflammatory properties?

this compound (KB) acts as a dual inhibitor of lipopolysaccharide (LPS) and CpG DNA, two pathogen-associated molecular patterns (PAMPs) that trigger sepsis. Its binding affinities (Kd = 1.24 µM for LPS; 0.66 µM for CpG DNA) were quantified via biosensor technology and neutralization assays . KB selectively blocks LPS/CpG-induced proinflammatory signaling (e.g., TNF-α, IL-6) in RAW264.7 macrophages without affecting cell viability, as shown in Western blot analyses of IκB-α degradation . Methodologically, researchers should employ cellular assays measuring cytokine suppression (ELISA) and pathway inhibition (e.g., TLR4/NF-κB) to validate these mechanisms.

Q. What experimental models are suitable for studying KB’s metabolic effects?

High-fat/high-fructose (HFDFr)-fed rats are a validated model for assessing KB’s antidiabetic and anti-obesity effects. In this model, KB (25–50 mg/kg) administered over 4–10 weeks reduces insulin resistance, hepatic lipid accumulation, and oxidative stress markers (MDA, SOD, GSH-Px). Researchers should pair histopathological liver analysis with biochemical assays (e.g., fasting glucose, lipid profiling) to quantify metabolic improvements .

Q. How is KB’s antioxidant activity evaluated in vitro?

KB’s antioxidant capacity is tested via assays such as DPPH•-scavenging, Fe²⁺-chelating, and Fenton-damage repair in bone marrow-derived mesenchymal stem cells (bmMSCs). For example, in Fe²⁺-chelating assays, KB exhibits greater UV-Vis absorption than its isomer Kukoamine A, indicating superior metal-binding activity. Researchers should use LC-ESI-MS/MS to identify radical-adduct-formation (RAF) peaks (e.g., m/z 922) and MTT assays to confirm cytoprotection at 56.5–188.4 µM .

Advanced Research Questions

Q. How does positional isomerism influence the bioactivity of this compound versus Kukoamine A?

KB’s cytoprotective superiority over Kukoamine A arises from structural differences in phenolic polyamine conjugation. In comparative studies, KB shows lower IC₅₀ values in PTIO•-scavenging (pH-dependent), Cu²⁺-reducing, and •OH-neutralizing assays. Methodologically, researchers should leverage HPLC-ESI-MS/MS to track RAF intermediates and MTT viability assays in Fenton-damaged bmMSCs. The positional isomer effect also explains KB’s enhanced Fe²⁺-chelation, validated via UV-Vis spectroscopy .

Q. What pharmacokinetic (PK) strategies optimize KB dosing in sepsis patients?

Population PK modeling (PopPK) from Phase IIa trials (n=30 sepsis patients) supports fixed dosing (0.06–0.24 mg/kg) over weight-based regimens. Covariate analysis identified body weight and organ dysfunction as key variables affecting KB clearance. Researchers should use nonlinear mixed-effects modeling (e.g., NONMEM) to simulate exposure-response relationships and validate dosing in multi-center trials .

Q. How can metabolite profiling improve KB’s therapeutic characterization?

A triple-quadrupole linear ion trap (Q-TRAP) LC-MS/MS method identified 12 KB metabolites in Lycii Cortex, including spermidine/spermine backbones conjugated with dihydrocaffeoyls. The multiple ion monitoring triggered enhanced product ion scan (MIM-EPI) technique is critical for detecting low-abundance metabolites. Researchers should apply this approach to map KB’s metabolic pathways and assess bioactivity of derivatives .

Q. What experimental discrepancies exist in KB’s TLR4-independent LPS uptake?

While KB inhibits LPS/CpG-induced inflammation, it promotes TLR4-independent LPS internalization in murine hepatocytes, a paradoxical effect observed via fluorescence-labeled LPS tracking. Researchers must reconcile this by contextualizing cell-type-specific responses (e.g., Kupffer vs. parenchymal cells) and evaluating downstream outcomes (e.g., endotoxin neutralization vs. metabolic detoxification) .

Q. Methodological Considerations

Q. What assays resolve contradictions in KB’s pH-dependent scavenging activity?

KB’s PTIO•-scavenging IC₅₀ varies with pH (e.g., higher activity at acidic vs. neutral conditions). To address this, researchers should standardize buffer conditions across assays and use stopped-flow spectroscopy to measure reaction kinetics. Comparative studies with synthetic analogs can further elucidate structure-activity relationships .

Q. How to design a robust sepsis model for KB efficacy testing?

Combine LPS/CpG-challenged mice with cecal ligation and puncture (CLP) to mimic polymicrobial sepsis. Endpoints should include survival rates, plasma cytokine levels (e.g., TNF-α via ELISA), and bacterial load quantification. Dose-ranging studies (0.06–0.48 mg/kg) from Phase I trials in healthy subjects can inform safety margins .

Q. What analytical techniques validate KB’s purity and stability in formulations?

High-resolution LC-MS (≥98% purity) and stability-indicating assays (e.g., forced degradation under heat/light) are essential. For preclinical studies, ensure KB mesylate salts (e.g., T7026L) are stored at -85°C to prevent Schiff base formation with aldehydes .

属性

IUPAC Name |

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。